
(3-环丙基-1H-吡唑-5-基)甲醇
描述
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol is a chemical compound with the molecular formula C7H10N2O. It belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by a cyclopropyl group attached to the pyrazole ring, which imparts unique chemical properties and potential biological activities.
科学研究应用
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the synthesis of various industrial chemicals and materials.
作用机制
Target of Action
The primary target of “(3-cyclopropyl-1H-pyrazol-5-yl)methanol” is the serine/threonine-protein kinase/endoribonuclease IRE1 . This enzyme plays a crucial role in cellular stress responses, particularly in the endoplasmic reticulum (ER). IRE1 senses unfolded proteins in the ER lumen via its N-terminal domain, leading to enzyme auto-activation. The active endoribonuclease domain then splices XBP1 mRNA, generating a functional transcription factor that regulates the unfolded protein response .
Mode of Action
When “(3-cyclopropyl-1H-pyrazol-5-yl)methanol” interacts with IRE1, it modulates the unfolded protein response pathway. By splicing XBP1 mRNA, it activates the transcription factor XBP1, which subsequently induces the expression of ER chaperones and other proteins involved in protein folding and quality control. This adaptive response helps cells cope with ER stress and maintain cellular homeostasis .
Biochemical Pathways
The unfolded protein response pathway, triggered by IRE1 activation, has downstream effects on various cellular processes:
生化分析
Biochemical Properties
(3-cyclopropyl-1H-pyrazol-5-yl)methanol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including (3-cyclopropyl-1H-pyrazol-5-yl)methanol, are known to exhibit inhibitory effects on certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes . Additionally, this compound can form hydrogen bonds with biomolecules, facilitating its interaction with proteins and nucleic acids .
Cellular Effects
The effects of (3-cyclopropyl-1H-pyrazol-5-yl)methanol on various cell types and cellular processes are noteworthy. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, pyrazole derivatives have been shown to affect the expression of genes involved in inflammation and apoptosis . (3-cyclopropyl-1H-pyrazol-5-yl)methanol may also impact cellular metabolism by altering the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, (3-cyclopropyl-1H-pyrazol-5-yl)methanol exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, the compound’s interaction with COX enzymes results in the inhibition of prostaglandin synthesis, thereby reducing inflammation . Additionally, (3-cyclopropyl-1H-pyrazol-5-yl)methanol can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The temporal effects of (3-cyclopropyl-1H-pyrazol-5-yl)methanol in laboratory settings are crucial for understanding its stability and long-term impact on cellular function. Studies have shown that the compound remains stable under standard laboratory conditions . Over time, (3-cyclopropyl-1H-pyrazol-5-yl)methanol may undergo degradation, leading to changes in its biochemical activity. Long-term exposure to the compound has been observed to affect cellular processes such as proliferation and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of (3-cyclopropyl-1H-pyrazol-5-yl)methanol vary with different dosages. Low doses of the compound have been shown to exhibit therapeutic effects, such as anti-inflammatory and analgesic properties . High doses may lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is essential to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks.
Metabolic Pathways
(3-cyclopropyl-1H-pyrazol-5-yl)methanol is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. For instance, the compound may undergo oxidation and conjugation reactions, leading to the formation of metabolites that are excreted via urine or bile . These metabolic pathways are crucial for understanding the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of (3-cyclopropyl-1H-pyrazol-5-yl)methanol within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, (3-cyclopropyl-1H-pyrazol-5-yl)methanol may bind to specific transporters or binding proteins, influencing its localization and accumulation in different cellular compartments .
Subcellular Localization
The subcellular localization of (3-cyclopropyl-1H-pyrazol-5-yl)methanol plays a critical role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, (3-cyclopropyl-1H-pyrazol-5-yl)methanol may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the mitochondria, affecting cellular respiration and energy production .
准备方法
The synthesis of (3-cyclopropyl-1H-pyrazol-5-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrazole ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, such as the use of specific catalysts and solvents to facilitate the reaction.
化学反应分析
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The pyrazole ring can undergo substitution reactions with various electrophiles or nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
(3-Cyclopropyl-1H-pyrazol-5-yl)methanol can be compared with other similar compounds, such as:
(3-Cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanol: This compound has a methyl group instead of a hydrogen atom at the 1-position of the pyrazole ring.
3-Amino-5-cyclopropyl-1H-pyrazole: This compound features an amino group at the 3-position instead of a hydroxyl group. The uniqueness of (3-cyclopropyl-1H-pyrazol-5-yl)methanol lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
(3-cyclopropyl-1H-pyrazol-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c10-4-6-3-7(9-8-6)5-1-2-5/h3,5,10H,1-2,4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKIHFGBGDBSBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NNC(=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801289447 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1281984-39-1 | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1281984-39-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Cyclopropyl-1H-pyrazole-3-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801289447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


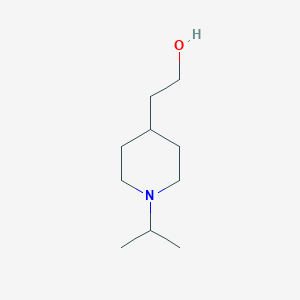
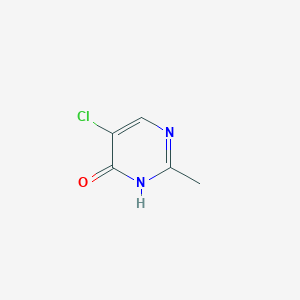
![Methyl 7-aminobenzo[b]thiophene-2-carboxylate](/img/structure/B1419767.png)
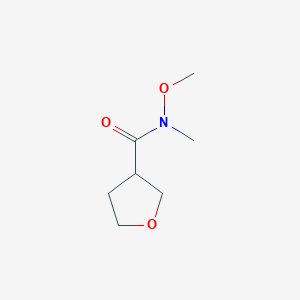
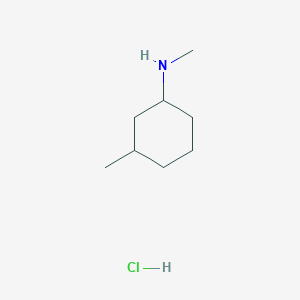
![6,6-Difluoro-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B1419772.png)
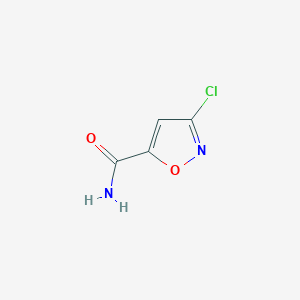
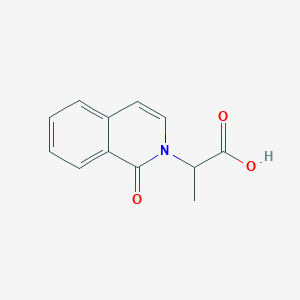

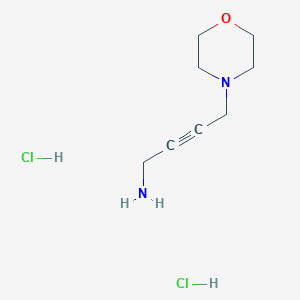

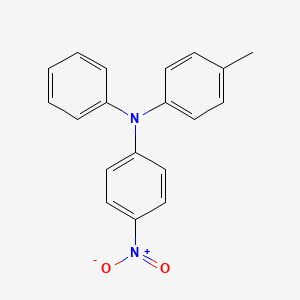
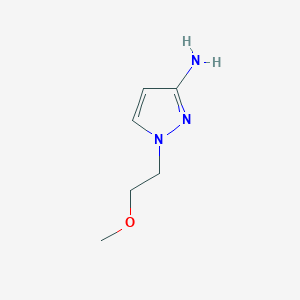
![6-methyl-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B1419785.png)
